molecular formula C23H21N3O3S B6571108 propyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-81-8

propyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No. B6571108
CAS RN: 1021230-81-8
M. Wt: 419.5 g/mol
InChI Key: RCEGFXIFQHYMPA-NBVRZTHBSA-N
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Description

Molecular Structure Analysis

The molecular structure of organic compounds is often determined using spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also be used if single crystals of the compound can be obtained .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and the nature of its functional groups .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, and stability. The compound’s chemical properties like acidity, basicity, and reactivity can also be studied .

Scientific Research Applications

Anti-Arthritis Applications

This compound has shown promise in the treatment of Rheumatoid Arthritis (RA), a chronic autoimmune disease that leads to long-term joint damage . It has been found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .

Anti-Inflammatory Applications

The compound has demonstrated strong anti-inflammatory properties. It has been shown to strongly inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation .

Anti-Amyloidogenic Applications

In Alzheimer’s disease (AD) research, this compound has shown potential in preventing amyloidogenesis and cognitive impairment . It has been found to reduce the expression of inflammatory proteins and amyloidogenic proteins in microglial BV-2 cells and cultured astrocytes .

Memory Enhancement Applications

The compound has been found to ameliorate LPS-induced memory loss, which is associated with the reduction of LPS-induced inflammatory proteins . This suggests potential applications in the treatment of memory-related disorders.

Antibacterial Applications

While not directly linked to “F3220-0729”, similar compounds have shown antibacterial activity against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus feacalis . This suggests potential antibacterial applications for “F3220-0729”.

Cooling Enhancement Applications

Although not directly related to “F3220-0729”, similar compounds have been used in spray cooling systems for performance enhancement of natural draft dry cooling towers during high ambient temperature periods . This suggests potential applications of “F3220-0729” in thermal management and cooling technologies.

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets at the molecular level .

Safety and Hazards

Safety data for chemicals typically includes information on toxicity, flammability, and environmental impact. This information is usually available in Material Safety Data Sheets (MSDS) provided by the manufacturer .

Future Directions

Future research on a compound could involve finding new synthetic routes, discovering new reactions, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-11-29-23(27)16-7-9-19(10-8-16)25-14-18(13-24)22-26-21(15-30-22)17-5-4-6-20(12-17)28-2/h4-10,12,14-15,25H,3,11H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGFXIFQHYMPA-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-propyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

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